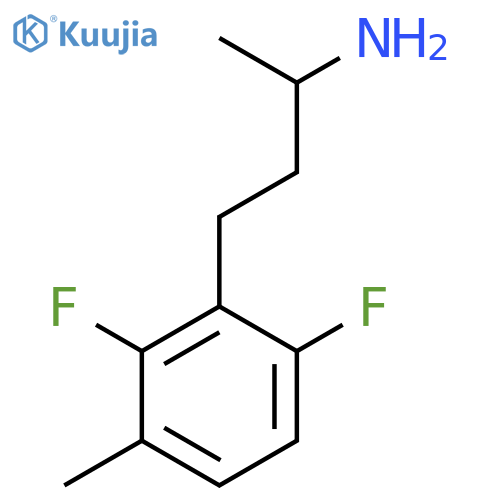Cas no 1545949-46-9 (4-(2,6-difluoro-3-methylphenyl)butan-2-amine)
4-(2,6-ジフルオロ-3-メチルフェニル)ブタン-2-アミンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、2,6-ジフルオロ-3-メチルフェニル基とブタン-2-アミン鎖から成り、高い反応性と選択性を有しています。特に医薬品開発分野において、生物活性化合物の合成前駆体としての応用が期待されています。フッ素原子の導入により、代謝安定性の向上や脂溶性の調整が可能となる点が特徴です。また、メチル基の立体効果により特定の反応経路を制御できる利点があります。この化合物は、精密有機合成における多様な変換反応に対応可能な官能基を備えており、複雑な分子構築に有用です。

1545949-46-9 structure
商品名:4-(2,6-difluoro-3-methylphenyl)butan-2-amine
4-(2,6-difluoro-3-methylphenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2,6-difluoro-3-methylphenyl)butan-2-amine
- 1545949-46-9
- EN300-1858472
- AKOS021141237
-
- インチ: 1S/C11H15F2N/c1-7-3-6-10(12)9(11(7)13)5-4-8(2)14/h3,6,8H,4-5,14H2,1-2H3
- InChIKey: NGJXESZBUOBEBR-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=CC=C(C=1CCC(C)N)F
計算された属性
- せいみつぶんしりょう: 199.11725581g/mol
- どういたいしつりょう: 199.11725581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-(2,6-difluoro-3-methylphenyl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858472-5.0g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1858472-0.1g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1858472-0.5g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1858472-2.5g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1858472-0.25g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1858472-1.0g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1858472-1g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1858472-0.05g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1858472-10.0g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1858472-5g |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine |
1545949-46-9 | 5g |
$2650.0 | 2023-09-18 |
4-(2,6-difluoro-3-methylphenyl)butan-2-amine 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
1545949-46-9 (4-(2,6-difluoro-3-methylphenyl)butan-2-amine) 関連製品
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
